3-Methylbenzoic acid

Catalog No.
S575275
CAS No.
99-04-7
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzoic acid

CAS Number

99-04-7

Product Name

3-Methylbenzoic acid

IUPAC Name

3-methylbenzoic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

3-methylbenzoic acid, 3-toluic acid, 3-toluic acid, barium salt, 3-toluic acid, cadmium salt, 3-toluic acid, zinc salt, m-toluate, m-toluic acid

Canonical SMILES

CC1=CC(=CC=C1)C(=O)O

The exact mass of the compound m-Toluic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2214. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of methylbenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylbenzoic acid (CAS 99-04-7), commonly known as m-toluic acid, is a mono-methylated aromatic carboxylic acid that serves as a critical intermediate in industrial organic synthesis[1]. Presenting as a white to pale yellow crystalline solid with a melting point of 107–113 °C, it is primarily valued in procurement as the obligate precursor for specialty amides, most notably the active pharmaceutical and commercial insect repellent N,N-diethyl-m-toluamide (DEET)[2]. Its specific meta-substitution pattern provides a distinct balance of thermal processability, solubility, and electronic properties that differentiate it from its ortho and para isomers, making it an indispensable building block for targeted agrochemicals, advanced resins, and fine chemicals.

In procurement and chemical manufacturing, substituting 3-methylbenzoic acid with generic 'toluic acid' mixtures or its closely related isomers (2-methylbenzoic acid or 4-methylbenzoic acid) leads to catastrophic failures in downstream product performance and process compatibility [1]. For instance, substituting the meta isomer with the para isomer introduces a highly symmetrical molecule that raises the melting point by over 60 °C, fundamentally disrupting melt-phase reactions and crystallization workflows [2]. More critically, in the synthesis of active ingredients like insect repellents, using ortho or para isomers yields amides (o-DET and p-DET) that lack the required biological efficacy and fail to meet the strict >95% meta-isomer purity mandate for technical-grade DEET[3].

Isomer-Specific Efficacy in N,N-Diethyltoluamide (DEET) Production

In the commercial synthesis of insect repellents, the choice of toluic acid isomer directly determines the biological efficacy of the final product. 3-Methylbenzoic acid is the obligate precursor for N,N-diethyl-m-toluamide (m-DET or DEET). Regulatory standards mandate that technical-grade DEET consist of >95% of the meta-isomer to ensure reliable performance [1]. Substitution with 2-methylbenzoic acid (ortho) or 4-methylbenzoic acid (para) yields amides that exhibit inferior repellent efficacy and altered toxicity profiles, making them commercially unviable for this application [2].

Evidence DimensionTarget Amide Isomer Efficacy & Regulatory Standard
Target Compound Datam-Toluic acid (Yields >95% m-DET, the active standard)
Comparator Or Baselineo-Toluic and p-Toluic acid (Yield inferior o-DET/p-DET isomers)
Quantified DifferenceStrict >95% meta-isomer requirement for commercial DEET
ConditionsCommercial insect repellent formulation and efficacy testing

Procurement for DEET manufacturing cannot utilize ortho or para isomers without fundamentally compromising the product's regulatory compliance and market viability.

Thermal Processing and Melting Point Differentials

The position of the methyl group on the benzoic acid ring significantly impacts intermolecular interactions and crystal lattice energy. 3-Methylbenzoic acid exhibits a melting point of 107–113 °C . In stark contrast, the highly symmetrical 4-methylbenzoic acid (p-toluic acid) allows for more efficient solid-state packing, resulting in a substantially higher melting point of 177–181 °C [1]. This >60 °C differential dramatically alters the energy requirements for melt-phase reactions and dictates different solvent volumes and cooling profiles during recrystallization.

Evidence DimensionMelting Point
Target Compound Data107–113 °C
Comparator Or Baseline4-Methylbenzoic acid (177–181 °C)
Quantified Difference~65 °C lower melting point for the meta isomer
ConditionsStandard atmospheric pressure (100 kPa)

Engineers designing melt-phase syntheses or solvent-free amidation protocols must account for the significantly lower thermal threshold of the meta isomer compared to the para benchmark.

Aqueous Acidity (pKa) and Steric Influence on Reactivity

The acidity of toluic acid isomers influences their reactivity during esterification and acid chloride formation. 3-Methylbenzoic acid possesses a pKa of approximately 4.27, which is comparable to that of unsubstituted benzoic acid (pKa 4.20) and 4-methylbenzoic acid (pKa 4.35) [1]. However, 2-methylbenzoic acid (o-toluic acid) is significantly more acidic (pKa 3.91) due to the 'ortho effect,' where steric hindrance and electronic factors destabilize the unionized acid[2]. The meta isomer thus provides a predictable, unhindered reactivity profile for coupling reactions, avoiding the accelerated, sterically driven kinetics of the ortho isomer.

Evidence DimensionAqueous pKa
Target Compound Data4.27
Comparator Or Baseline2-Methylbenzoic acid (3.91)
Quantified Difference~0.36 pKa unit difference (ortho isomer is more acidic)
ConditionsAqueous solution at standard temperature

The absence of the 'ortho effect' in 3-methylbenzoic acid ensures standard benzoic acid-like reactivity, simplifying catalyst selection and reaction timing in large-scale amide coupling.

Commercial Synthesis of N,N-Diethyl-m-toluamide (DEET)

3-Methylbenzoic acid is the non-negotiable starting material for manufacturing DEET, the world's most widely used insect repellent. Its specific meta-substitution is required to produce the m-DET isomer, which is the only form that meets the strict >95% isomeric purity and biological efficacy standards demanded by environmental and health regulators [1].

Low-Temperature Melt-Phase Amidation

Due to its relatively low melting point (107–113 °C) compared to its para-substituted analog (>177 °C), 3-methylbenzoic acid is highly suited for solvent-free or low-temperature melt-phase amidation and esterification processes. This allows manufacturers to reduce energy consumption and avoid the thermal degradation of sensitive co-reactants.

Predictable Intermediate for Specialty Resins and Polymers

In the formulation of alkyd resins and specialized polyesters, 3-methylbenzoic acid acts as a chain terminator or modifier. Its lack of ortho-steric hindrance ensures predictable, standard benzoic acid-like reaction kinetics (pKa ~4.27), while the meta-methyl group provides a different balance of polymer flexibility and free volume compared to the rigid para-toluic acid [2].

Physical Description

M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992)
Dry Powder
White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

504 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

10

Density

1.054 at 234 °F (NTP, 1992) - Denser than water; will sink

LogP

2.37 (LogP)

Melting Point

232 to 235 °F (NTP, 1992)

UNII

1UA7K8EEXT

Related CAS

68092-45-5 (cadmium salt)
68092-46-6 (zinc salt)
68092-47-7 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 120 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 88 of 120 companies with hazard statement code(s):;
H302 (53.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 207 °F (NTP, 1992)
0.00014 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

99-04-7

Wikipedia

M-Toluic_acid

General Manufacturing Information

Plastics Product Manufacturing
Construction
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzoic acid, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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